molecular formula C17H11ClF2N2O3 B11364272 2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11364272
M. Wt: 364.7 g/mol
InChI Key: UTQULIKWHZUNTG-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that features a complex structure with multiple functional groups, including chlorophenoxy, difluorophenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 2-(3-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(3,4-difluorophenyl)-1,2-oxazole-5-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can involve inhibition of enzyme activity or alteration of receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H11ClF2N2O3

Molecular Weight

364.7 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C17H11ClF2N2O3/c18-11-2-1-3-12(7-11)24-9-16(23)21-17-8-15(22-25-17)10-4-5-13(19)14(20)6-10/h1-8H,9H2,(H,21,23)

InChI Key

UTQULIKWHZUNTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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